![molecular formula C7H8O2 B1214066 Bicyclo[2.2.1]heptane-2,5-dione CAS No. 27943-47-1](/img/structure/B1214066.png)
Bicyclo[2.2.1]heptane-2,5-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane-2,5-dione and its derivatives involves several methods. One approach includes the rapid tetramethylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione to produce 3,3,6,6-tetramethyl derivatives in good yield. Further chemical transformations lead to the synthesis of dithione and thione derivatives through the treatment with P2S5 in xylene (Werstiuk, Guan-lin, & Yeroushalmi, 1992). Additionally, the enantiomerically pure derivatives have been prepared through a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, showcasing the compound's versatility in asymmetric synthesis (Berthon-Gelloz & Hayashi, 2006).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane-2,5-dione has been elucidated through various spectroscopic methods. X-ray crystallography studies have provided insights into the compound's three-dimensional structure, revealing significant details about its bond lengths, angles, and overall molecular conformation (Faggiani, Lock, Werstiuk, & Yeroushalmi, 1982).
Chemical Reactions and Properties
Bicyclo[2.2.1]heptane-2,5-dione undergoes a range of chemical reactions, including facile methylation, enolization, and condensation reactions, demonstrating its reactivity and functional group compatibility. These reactions not only highlight the compound's chemical versatility but also its potential as a building block in organic synthesis (Dougherty, Blankespoor, & McGlynn, 1979).
Physical Properties Analysis
The physical properties of bicyclo[2.2.1]heptane-2,5-dione, including its melting point, boiling point, and solubility, are crucial for its handling and use in various chemical reactions. These properties are influenced by the compound's bicyclic structure and the presence of the dione moiety, affecting its reactivity and application in organic synthesis.
Chemical Properties Analysis
The chemical properties of bicyclo[2.2.1]heptane-2,5-dione, such as its acidity, reactivity towards nucleophiles, and electrophiles, are central to its application in organic chemistry. Its enolate form exhibits enhanced acidity, facilitating rapid methylation and further chemical transformations, which are pivotal in synthesizing a wide array of organic compounds (Werstiuk et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations Bicyclo[2.2.1]heptane-2,5-dione has been a key component in various synthetic processes. Werstiuk et al. (1992) described its use in synthesizing bicyclic ketones and thiones, highlighting its rapid tetramethylation, which leads to the formation of derivatives like 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione. These derivatives were further transformed into other compounds using specific treatments, demonstrating the versatility of bicyclo[2.2.1]heptane-2,5-dione in synthetic chemistry (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Catalytic and Enantioselective Synthesis The compound has been instrumental in catalytic and enantioselective synthesis. Ray and Mukherjee (2022) explored its role in the catalytic enantioselective desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones. This process is significant for the synthesis of bioactive compounds, demonstrating the compound's utility in creating enantioselectively synthesized molecules (Ray & Mukherjee, 2022).
As a Ligand in Catalytic Reactions In the field of asymmetric catalysis, bicyclo[2.2.1]heptane-2,5-dione derivatives have shown promise. Berthon-Gelloz and Hayashi (2006) reported the synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes. These compounds, when used as ligands in rhodium-catalyzed asymmetric addition reactions, exhibited high activity and enantioselectivity, highlighting their potential in catalytic processes (Berthon-Gelloz & Hayashi, 2006).
In Homoenolization Studies Werstiuk also examined its use under mild homoenolization conditions, showcasing its ability to undergo facile exchange at specific positions, which is crucial for certain chemical transformations (Werstiuk, 1975).
In Photoelectron Spectroscopy The compound has been a subject of interest in photoelectron spectroscopy. Dougherty, Blankespoor, and McGlynn (1979) studied its photoelectron spectra, offering insights into its electronic structure and interactions, which is valuable in understanding its chemical behavior (Dougherty, Blankespoor, & McGlynn, 1979).
Safety And Hazards
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950632 | |
| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2,5-dione | |
CAS RN |
27943-47-1 | |
| Record name | Bicyclo(2.2.1)heptane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Norbornanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



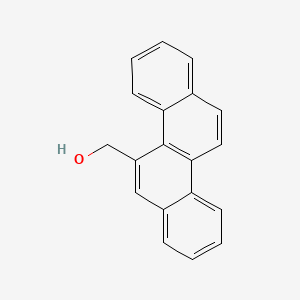
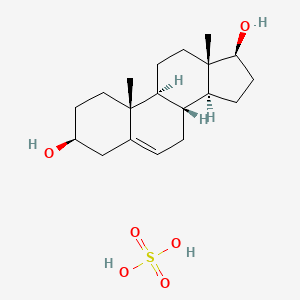
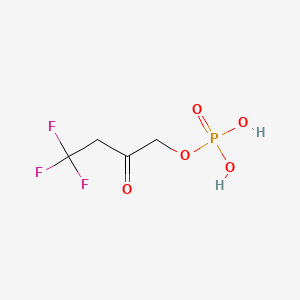
![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
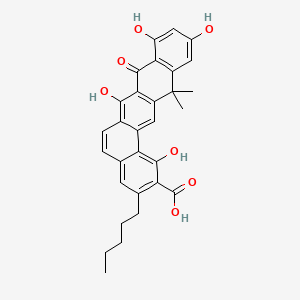
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)

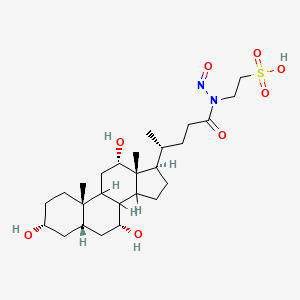
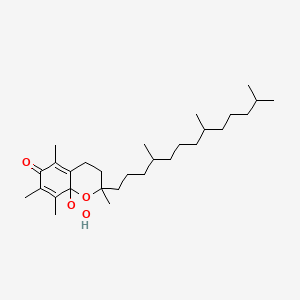
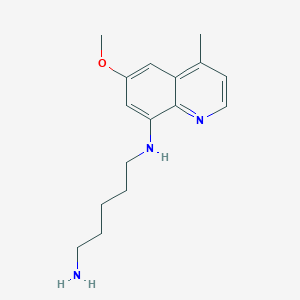
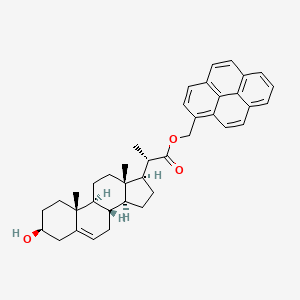
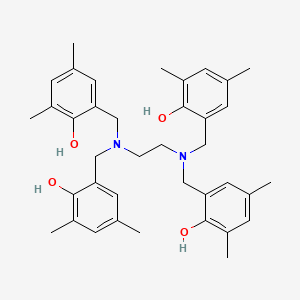
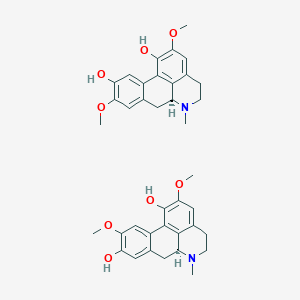
![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)